1-(2-Chloro-2-phenylethyl)-4-methylpiperazine
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Overview
Description
1-(2-Chloro-2-phenylethyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-2-phenylethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-2-phenylethyl)-4-methylpiperazine typically involves the reaction of 2-chloro-2-phenylethylamine with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-2-phenylethyl)-4-methylpiperazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated or hydrogenated products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include various substituted piperazines, N-oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-2-phenylethyl)-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-2-phenylethyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Chloro-2-phenylethyl)pyrrolidine
- 1-(2-Chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine
- Dichlorobis(2-chloro-2-phenylethyl)-λ4-selane
Comparison: 1-(2-Chloro-2-phenylethyl)-4-methylpiperazine is unique due to its specific substitution pattern on the piperazine ring. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the 4-methyl group and the 2-chloro-2-phenylethyl substituent. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H19ClN2 |
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Molecular Weight |
238.75 g/mol |
IUPAC Name |
1-(2-chloro-2-phenylethyl)-4-methylpiperazine |
InChI |
InChI=1S/C13H19ClN2/c1-15-7-9-16(10-8-15)11-13(14)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
InChI Key |
BQFUFWBRLUQWFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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